molecular formula C38H42N2O6 B1197757 Thalmidine CAS No. 5096-71-9

Thalmidine

Cat. No. B1197757
CAS RN: 5096-71-9
M. Wt: 622.7 g/mol
InChI Key: UUURWWVPMHAACP-KYJUHHDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thymidine, also known as deoxythymidine, is a pyrimidine deoxynucleoside . It is one of the four nitrogenous nucleobases that form the basic building blocks of deoxyribonucleic acid (DNA). Thymidine pairs with adenine (A), a purine nucleobase, in DNA . It is used to synchronize cells in S phase .


Synthesis Analysis

A series of seventeen analogs were synthesized and characterized through different spectroscopic techniques such as 1H, 13C NMR, HR-EI-MS and were evaluated for in vitro thymidine phosphorylase inhibition . The thymidine incorporation assay utilizes a strategy wherein a radioactive nucleoside, 3H-thymidine, is incorporated into new strands of chromosomal DNA during mitotic cell division .


Molecular Structure Analysis

Thymidine is a nucleoside composed of deoxyribose (a pentose sugar) joined to the pyrimidine base thymine . Deoxythymidine can be phosphorylated with one, two, or three phosphoric acid groups, creating dTMP (deoxythymidine monophosphate), dTDP, or dTTP (for the di- and tri- phosphates, respectively) .


Chemical Reactions Analysis

Thymidine hypermodifications are derived from free amino acids enzymatically installed on 5-hmdU . Thymidine triphosphate (TTP), also called deoxythymidine triphosphate (dTTP), is one of the four nucleoside triphosphates that are used in the in vivo synthesis of DNA .


Physical And Chemical Properties Analysis

Thymidine is a heterocyclic, aromatic, organic compound . It has a molecular weight of 242.229 u and a melting point of 185 °C . The stability of deoxythymidine under standard temperature and pressure (STP) is very high .

Scientific Research Applications

Hypothesis Generation and Disease Targeting

  • Hypothesis Discovery in Literature : Thalmidine has been identified for potentially new therapeutic uses through systematic literature analysis. It shows promise for treating acute pancreatitis, chronic hepatitis C, Helicobacter pylori-induced gastritis, and myasthenia gravis, although these hypotheses need experimental and clinical validation (Weeber et al., 2003).

Anti-inflammatory and Antioxidant Effects

  • Pulmonary Fibrosis Treatment : this compound demonstrates significant anti-inflammatory and antioxidant effects in mouse models of pulmonary fibrosis, suggesting its potential application in human pulmonary fibrosis treatment (Dong et al., 2017).

Neuroprotective Effects

  • Parkinson's Disease Therapy : this compound has shown neuroprotective effects against neurotoxicity caused by 1-methyl-4-phenyl-1,2,3,6-tetrahidropyridine (MPTP) in mice, indicating its potential as an adjuvant therapy for Parkinson's disease. This neuroprotection seems to be mediated through inhibition of excitotoxicity (Palencia et al., 2015).

Overcoming Drug Resistance

  • Multiple Myeloma Treatment : this compound and its analogs have demonstrated effectiveness against multiple myeloma cells that are resistant to conventional therapy. This suggests its potential use in treating this disease, particularly in cases where traditional treatments have failed (Hideshima et al., 2000).

Antioxidant Defense and Resistance Mechanisms

  • Thalidomide Resistance Studies : Research into the molecular basis of resistance to thalidomide's teratogenic effects in mice has provided insights into its action mechanism. These studies indicate that thalidomide resistance is related to the capacity of the glutathione-dependent antioxidant defense, offering a foundation for overcoming limitations in its human use (Knobloch et al., 2008).

Mechanism of Action

Thalidomide acts by promoting the degradation of an unexpectedly wide range of transcription factors . When thalidomide binds cereblon, it inhibits the ligase’s normal activity by preventing endogenous substrates from binding, protecting them from degradation .

properties

CAS RN

5096-71-9

Molecular Formula

C38H42N2O6

Molecular Weight

622.7 g/mol

IUPAC Name

(3S,21S)-10,14,15,26-tetramethoxy-4,20-dimethyl-12,28-dioxa-4,20-diazaheptacyclo[27.2.2.17,11.113,17.123,27.03,8.021,35]hexatriaconta-1(32),7(36),8,10,13(35),14,16,23(34),24,26,29(33),30-dodecaene

InChI

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-34-32(42-4)22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1

InChI Key

UUURWWVPMHAACP-KYJUHHDHSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC

SMILES

CN1CCC2=CC3=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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